![molecular formula C25H20N6O7S2 B14683686 Benzenesulfonic acid, 3,3'-[carbonylbis(imino-4,1-phenyleneazo)]bis- CAS No. 34375-33-2](/img/structure/B14683686.png)
Benzenesulfonic acid, 3,3'-[carbonylbis(imino-4,1-phenyleneazo)]bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid, 3,3’-[carbonylbis(imino-4,1-phenyleneazo)]bis- is a complex organic compound that belongs to the class of aromatic sulfonic acids. This compound is characterized by the presence of sulfonic acid groups attached to a benzene ring, along with azo linkages and carbonyl groups. It is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 3,3’-[carbonylbis(imino-4,1-phenyleneazo)]bis- typically involves multiple steps. One common method includes the sulfonation of benzene using concentrated sulfuric acid to introduce the sulfonic acid groups . The azo linkages are formed through diazotization reactions, where aromatic amines are treated with nitrous acid to form diazonium salts, which are then coupled with other aromatic compounds .
Industrial Production Methods
Industrial production of this compound often involves large-scale sulfonation and diazotization processes. These reactions are carried out under controlled conditions to ensure high yield and purity of the final product. The use of advanced catalysts and optimized reaction parameters is common in industrial settings to enhance efficiency and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonic acid, 3,3’-[carbonylbis(imino-4,1-phenyleneazo)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can break the azo linkages, leading to the formation of aromatic amines.
Substitution: The sulfonic acid groups can participate in substitution reactions to form sulfonamides, sulfonyl chlorides, and esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust.
Substitution Reagents: Thionyl chloride, ammonia.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Aromatic amines.
Substitution: Sulfonamides, sulfonyl chlorides, esters.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid, 3,3’-[carbonylbis(imino-4,1-phenyleneazo)]bis- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of benzenesulfonic acid, 3,3’-[carbonylbis(imino-4,1-phenyleneazo)]bis- involves its interaction with molecular targets through its sulfonic acid groups and azo linkages. These functional groups can form strong interactions with proteins, enzymes, and other biomolecules, leading to changes in their activity and function. The compound can also participate in redox reactions, affecting cellular processes and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic acid: The simplest aromatic sulfonic acid, used as a catalyst and reagent in organic synthesis.
Toluene-4-sulfonic acid: Similar structure with a methyl group, used in similar applications.
Naphthalene-2-sulfonic acid: Contains a naphthalene ring, used in dye production.
Uniqueness
Benzenesulfonic acid, 3,3’-[carbonylbis(imino-4,1-phenyleneazo)]bis- is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse reactivity and applications. The presence of azo linkages and carbonyl groups distinguishes it from simpler sulfonic acids, providing additional pathways for chemical reactions and interactions with biological molecules .
Eigenschaften
CAS-Nummer |
34375-33-2 |
|---|---|
Molekularformel |
C25H20N6O7S2 |
Molekulargewicht |
580.6 g/mol |
IUPAC-Name |
3-[[4-[[4-[(3-sulfophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C25H20N6O7S2/c32-25(26-17-7-11-19(12-8-17)28-30-21-3-1-5-23(15-21)39(33,34)35)27-18-9-13-20(14-10-18)29-31-22-4-2-6-24(16-22)40(36,37)38/h1-16H,(H2,26,27,32)(H,33,34,35)(H,36,37,38) |
InChI-Schlüssel |
ISYRIUFIGSOPIM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)N=NC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)N=NC4=CC(=CC=C4)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenyl{2-[(propan-2-yl)amino]phenyl}methanone](/img/structure/B14683607.png)
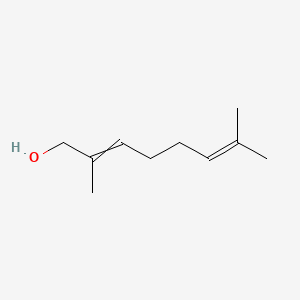

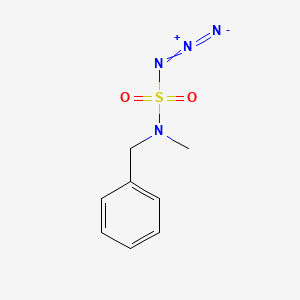
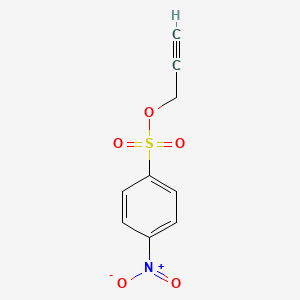
![10-Methyl-2,3,4,4a-tetrahydro-1h-pyrido[2,1-b][1,3]benzothiazol-10-ium bromide](/img/structure/B14683636.png)

![1,5-Naphthalenedisulfonic acid, 3,3'-[carbonylbis[imino(3-methoxy-4,1-phenylene)azo]]bis-, tetrasodium salt](/img/structure/B14683643.png)

![2-{[(e)-(3,4-Dimethoxyphenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14683648.png)
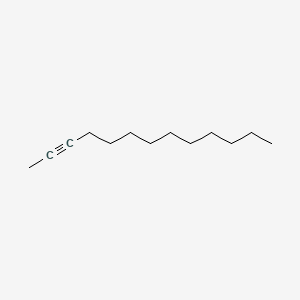
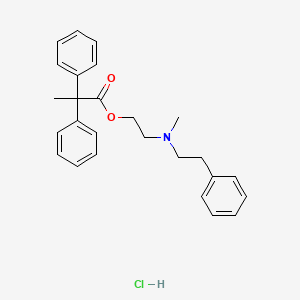
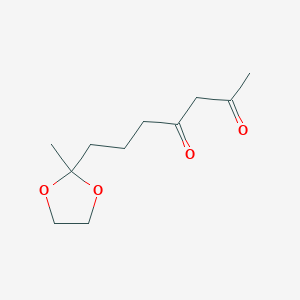
![(E)-1-([1,1'-Biphenyl]-4-yl)-N-(4-butylphenyl)methanimine](/img/structure/B14683691.png)
